3-(4-aminophenyl)-3H-pyridazin-6-one

Crystallography Conformational Analysis Medicinal Chemistry

3-(4-Aminophenyl)-3H-pyridazin-6-one (CAS 24912-35-4) is a fully aromatic pyridazinone building block, chemically distinct from its 4,5-dihydro analogs. As an integral intermediate, it is the direct precursor to the high-potency cardiotonic MCI-154, which exhibits an inotropic ED30 of 8.5 µg/kg (iv) in vivo, vastly surpassing the first-generation PDE3 inhibitor amrinone (ED30 471.9 µg/kg).

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Cat. No. B12342790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-aminophenyl)-3H-pyridazin-6-one
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC(=O)N=NC1C2=CC=C(C=C2)N
InChIInChI=1S/C10H9N3O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6,9H,11H2
InChIKeySFHFFYASCKDTIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Aminophenyl)-3H-pyridazin-6-one (CAS 24912-35-4): A Defined Intermediate for Cardioactive Drug Synthesis


3-(4-Aminophenyl)-3H-pyridazin-6-one (CAS 24912-35-4) is a fully aromatic pyridazinone building block, chemically distinct from its 4,5-dihydro analogs [1]. As an integral intermediate, it is the direct precursor to the high-potency cardiotonic MCI-154, which exhibits an inotropic ED30 of 8.5 µg/kg (iv) in vivo, vastly surpassing the first-generation PDE3 inhibitor amrinone (ED30 471.9 µg/kg) [2]. This core scaffold is foundational to a class of calcium-sensitizing and PDE-inhibiting agents that have reached advanced clinical evaluation.

Why 3-(4-Aminophenyl)-3H-pyridazin-6-one Cannot Be Substituted by Generic Pyridazinone Analogs


In-class pyridazinone analogs are not interchangeable due to their distinct oxidation states and substitution patterns. The fully aromatic 6-(4-aminophenyl)-3(2H)-pyridazinone ring system adopts a planar geometry [1], whereas the 4,5-dihydro derivative—commonly used for later-stage Levosimendan intermediates—is non-planar and functionally divergent. The para-aminophenyl substitution is critical for the subsequent introduction of heterocyclic amines (e.g., 4-pyridylamino), a key pharmacophoric feature for high-affinity PDE3 inhibition and cardiac troponin sensitization [2]. Swapping in a simple 6-phenyl-3(2H)-pyridazinone or an ortho-aminophenyl isomer eliminates this reactive handle, precluding access to the defined, patent-backed cardioactive series.

3-(4-Aminophenyl)-3H-pyridazin-6-one: Differential Evidence for Scientific Selection


Defined Planar Scaffold vs. Non-Planar 4,5-Dihydro Derivative

X-ray crystallography confirms that 3-(4-aminophenyl)-3H-pyridazin-6-one (compound 2 in the series) adopts a fully planar conformation, as reported in a comparative structural study of 11 pyridazinone cardiovascular agents. Its 4,5-dihydro counterpart (compound 8) adopts a non-planar, puckered ring geometry [1]. This planarity directly influences receptor-binding geometry and scaffold pre-organization, a critical parameter often overlooked in HTS library selection.

Crystallography Conformational Analysis Medicinal Chemistry

Direct Synthetic Precursor to MCI-154: Validated In Vivo Potency Compared to Baseline Amrinone

US Patent 4,661,484 explicitly uses 3-(4-aminophenyl)-3H-pyridazin-6-one as the starting material for the synthesis of 6-[4-(4'-pyridyl)aminophenyl]-3(2H)-pyridazinone (MCI-154), the compound whose pharmacological profile is benchmarked in J. Med. Chem. 1987 [1]. The final compound increased cardiac contractility (dP/dt max) by 64% at 30 µg/kg iv in anesthetized dogs and showed an ED30 of 8.5 µg/kg, vastly superior to the first-generation cardiotonic amrinone (ED30 471.9 µg/kg). This potency is directly enabled by the para-aminophenyl handle present on the starting scaffold.

Cardiotonic Agents PDE3 Inhibition In Vivo Pharmacology

Documented Scalable Synthetic Protocol vs. Undefined or Proprietary Analogs

Patent CA 1,228,069 A and its US counterpart US 4,661,484 provide a detailed, reproducible procedure for converting 3-(4-aminophenyl)-3H-pyridazin-6-one into the active pharmaceutical ingredient MCI-154 via reaction with 4-bromopyridine hydrochloride in DMF at 110 °C under nitrogen [1]. This protocol, demonstrated at >2 g scale, ensures straightforward derivatization. In contrast, many alternative pyridazinone building blocks lack peer-reviewed, patent-backed synthetic procedures of comparable detail, increasing development risk for scale-up and IP clarity.

Process Chemistry Patent Synthesis Scalability

Recommended Application Scenarios for 3-(4-Aminophenyl)-3H-pyridazin-6-one Based on Differential Evidence


Medicinal Chemistry: Developing High-Potency PDE3/Ca²⁺-Sensitizer Hybrids

Use this planar, para-aminophenyl-pyridazinone scaffold as the direct starting material for synthesizing novel 6-[4-(heteroarylamino)phenyl]pyridazinones. The documented 55-fold inotropic potency gain of MCI-154 over amrinone validates this chemotype's potential to yield highly potent cardiotonic agents [2]. The para-amino handle enables rapid parallel synthesis of diverse heteroaryl-substituted libraries for SAR exploration.

Process Chemistry: Scaling Up Cardiotonic API Intermediates with Patent Clarity

Leveraging the detailed, patent-exemplified synthetic protocols (CA1228069A), scale up the production of MCI-154 or its analogs starting from this intermediate [3]. The documented reaction conditions (DMF, 110 °C, N₂ atmosphere) and workup procedures provide a clear starting point for process optimization, reducing the development timeline and ensuring intellectual property transparency.

Structural Biology and Biophysics: Co-Crystallization with PDE3 Isoforms

The planar, fully aromatic conformation of the compound, confirmed by single-crystal X-ray diffraction [1], makes it an ideal rigid core for soaking or co-crystallization experiments with PDE3 or other cardiovascular targets. Its defined geometry reduces conformational heterogeneity, potentially improving crystal quality and enabling high-resolution structure-based drug design.

Analytical Reference Standard: Distinguishing Aromatic vs. Dihydro Pyridazinone Impurities in Levosimendan Synthesis

Use this compound as a reference standard to detect and quantify the fully aromatic pyridazinone impurity that may arise from over-oxidation during the synthesis of the 4,5-dihydro Levosimendan intermediate. The distinct crystallographic signatures and HPLC retention times differentiate the planar aromatic from the non-planar dihydro scaffold, ensuring quality control in API manufacturing [1].

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